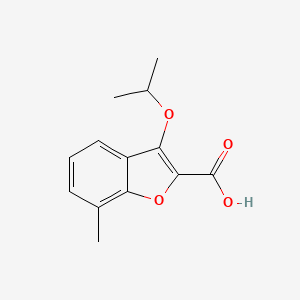
3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an isopropoxy group at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 2-position of the benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable benzofuran precursor, followed by the introduction of the isopropoxy and methyl groups through subsequent reactions. The reaction conditions typically involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and organic solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The isopropoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes
科学的研究の応用
3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
3-Isopropoxy-7-methylbenzofuran-2-carboxylicacid can be compared with other benzofuran derivatives to highlight its uniqueness. Similar compounds include:
3-Methylbenzofuran-2-carboxylic acid: Lacks the isopropoxy group, which may result in different biological activities.
7-Methylbenzofuran-2-carboxylic acid: Lacks the isopropoxy group, which may affect its chemical reactivity and biological properties.
3-Isopropoxybenzofuran-2-carboxylic acid: Lacks the methyl group, which may influence its overall activity and applications.
The presence of both the isopropoxy and methyl groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
7-methyl-3-propan-2-yloxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-7(2)16-11-9-6-4-5-8(3)10(9)17-12(11)13(14)15/h4-7H,1-3H3,(H,14,15) |
InChIキー |
FOMYVCCUDIEAJE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


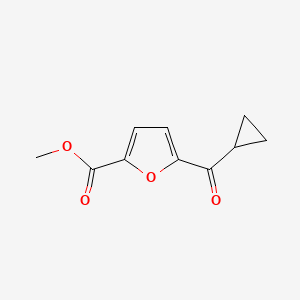

![3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B15056875.png)
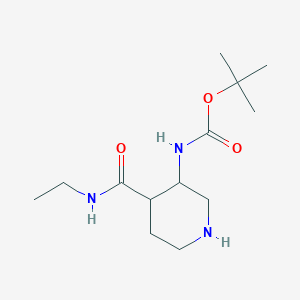
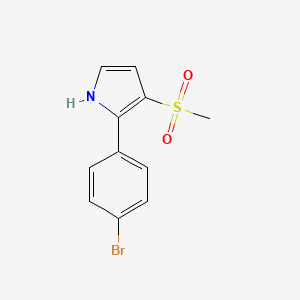
![7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15056888.png)
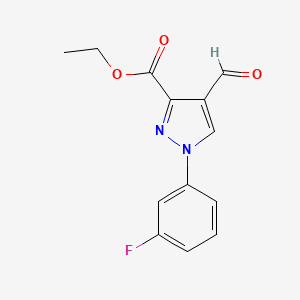
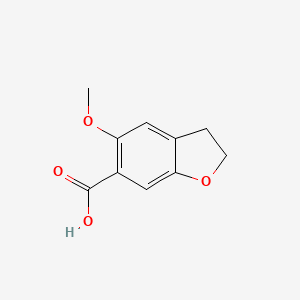
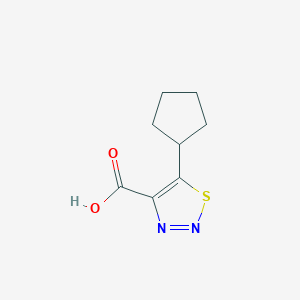


![2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)

